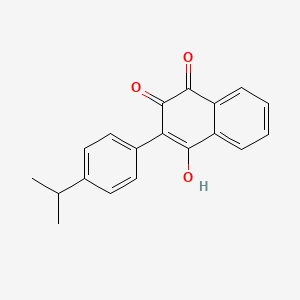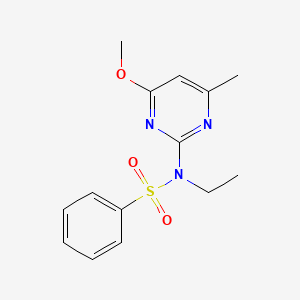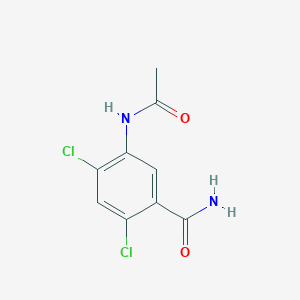
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring compound found in the roots of several plants, including Plumbago zeylanica. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-microbial, and anti-tumor properties. In recent years, plumbagin has gained attention from the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is complex and involves multiple pathways. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Plumbagin also inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, NF-κB, and STAT3.
Biochemical and Physiological Effects:
Plumbagin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation and immune response, including COX-2 and iNOS. Plumbagin also has anti-microbial properties, inhibiting the growth of several bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in lab experiments include its low toxicity and high specificity for cancer cells. Plumbagin has also been found to have synergistic effects with other anti-cancer agents, increasing their efficacy. However, 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone has limited solubility in water, making it difficult to administer in vivo. It also has poor bioavailability, limiting its effectiveness in some cases.
Zukünftige Richtungen
Future research on 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone should focus on improving its solubility and bioavailability, as well as identifying the optimal dosage and administration method for its therapeutic use. Additional studies should also investigate the potential of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in combination with other anti-cancer agents, as well as its effectiveness in treating other diseases, such as inflammation and infection.
Synthesemethoden
The synthesis of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone involves the oxidation of 2-hydroxy-3-naphthoquinone with iodine in the presence of an acid catalyst, followed by alkylation of the resulting product with isopropyl iodide. This process yields 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
Plumbagin has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in tumor progression.
Eigenschaften
IUPAC Name |
4-hydroxy-3-(4-propan-2-ylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(2)12-7-9-13(10-8-12)16-17(20)14-5-3-4-6-15(14)18(21)19(16)22/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWIVIEKYWKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5660775.png)
![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)

![2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5660798.png)
![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)

![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)
![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)